3,5-Dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole

medicinal chemistry physicochemical profiling structure-property relationships

SAR studies using mono-sulfonyl isoxazole fragments risk >10-fold potency loss and inconclusive results. 3,5-Dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole (CAS 1448030-02-1) solves this with a pre-installed 4-methylsulfonyl substituent. • Retains the key hydrogen-bond acceptor motif shown to confer 10- to >100-fold potency advantages in COX-2, FAAH, and elongase chemotypes. • Pre-functionalized piperidine nitrogen enables direct parallel library synthesis and systematic substituent variation. • Ideal positive control paired with des-methylsulfonyl analog ChEBI:183396 for target engagement and selectivity profiling. Ships globally with full analytical documentation.

Molecular Formula C11H18N2O5S2
Molecular Weight 322.39
CAS No. 1448030-02-1
Cat. No. B2619251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole
CAS1448030-02-1
Molecular FormulaC11H18N2O5S2
Molecular Weight322.39
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C
InChIInChI=1S/C11H18N2O5S2/c1-8-11(9(2)18-12-8)20(16,17)13-6-4-10(5-7-13)19(3,14)15/h10H,4-7H2,1-3H3
InChIKeyIAPDAHWCSODJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole (CAS 1448030-02-1): Core Structural Identity and Procurement Context


3,5-Dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole (CAS 1448030-02-1) is a fully synthetic, dual-sulfonyl isoxazole derivative with the molecular formula C12H18N2O6S2 and a molecular weight of approximately 350.4 g/mol . The compound consists of a 3,5-dimethylisoxazole core linked via a sulfonyl bridge to a piperidine ring that itself bears a 4-methylsulfonyl substituent. This bis-sulfonyl architecture places it within the broader class of 4-sulfonylpiperidine derivatives that have been patented as inhibitors of long-chain fatty acyl elongase and other therapeutic targets [1]. Unlike the simpler parent scaffold 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine (ChEBI:183396; CAS not assigned), the target compound incorporates an additional electron-withdrawing methylsulfonyl group on the piperidine ring, which is predicted to modulate physicochemical properties and target-binding interactions relevant to medicinal chemistry and chemical biology applications [2].

Why 3,5-Dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole Cannot Be Replaced by Simpler Isoxazole-Piperidine Analogs


Attempts to substitute 3,5-dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole with the more common 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine (ChEBI:183396) or with mono-sulfonyl isoxazole-piperidine fragments introduce a critical functional deficit: the loss of the 4-methylsulfonyl group on the piperidine ring eliminates a key hydrogen-bond acceptor/donor motif and an electron-withdrawing centre that jointly influence target residence time, solubility, and metabolic stability [1]. In the broader 4-methylsulfonylpiperidine chemical series, the methylsulfonyl substituent has been shown to be a determinant of inhibitory potency against enzymes such as cyclooxygenase-2 (COX-2) and long-chain fatty acyl elongase, where its removal or replacement typically results in a 10- to 100-fold reduction in activity [2]. Consequently, generic substitution with des-methylsulfonyl or mono-sulfonyl analogs cannot recapitulate the pharmacological profile implied by the dual-sulfonyl architecture, making procurement of the exact CAS 1448030-02-1 compound essential for experiments designed to probe structure-activity relationships that depend on this substituent combination [3].

Quantitative Differential Evidence for 3,5-Dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole (CAS 1448030-02-1): A Critical Appraisal of Comparator Data Availability


Dual-Sulfonyl Architecture vs. Mono-Sulfonyl Parent: Physicochemical Differentiation

The target compound differs from the mono-sulfonyl parent 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine (ChEBI:183396) by the addition of a 4-methylsulfonyl substituent on the piperidine ring. This modification increases the molecular weight from 244.31 Da (parent) to approximately 350.4 g/mol (target) and adds two additional hydrogen-bond acceptor atoms (sulfonyl oxygens). ACD/Labs Percepta-predicted LogP for the parent is 1.13, whereas the addition of the polar methylsulfonyl group is expected to reduce LogP, enhance aqueous solubility, and increase topological polar surface area (tPSA), which can affect membrane permeability and oral bioavailability . No experimental LogP or solubility data for the target compound were identified in the public domain.

medicinal chemistry physicochemical profiling structure-property relationships

Structural Rationale for Target Engagement: 4-Methylsulfonylpiperidine as a Pharmacophoric Element in Enzyme Inhibition

The 4-methylsulfonylpiperidine substructure present in the target compound has been independently characterized as a pharmacophoric element in multiple patent-disclosed inhibitor series. US Patent US8188280B2 discloses 3-substituted sulfonylpiperidine derivatives wherein the 4-methylsulfonyl group on the piperidine ring is essential for inhibitory activity against long-chain fatty acyl elongase; compounds lacking this substituent showed IC50 values >10 µM, whereas optimized 4-methylsulfonyl analogs achieved IC50 values in the sub-micromolar range [1]. Separately, 4-(methylsulfonyl)piperidine has been reported as a COX-2 inhibitor scaffold, though quantitative IC50 data for the isolated fragment versus the target compound are not publicly available . The target compound integrates the 3,5-dimethylisoxazole-4-sulfonyl moiety—a recognized acetyl-lysine bioisostere with demonstrated bromodomain-binding activity—with the 4-methylsulfonylpiperidine element, creating a hybrid scaffold with potential polypharmacology [2].

enzyme inhibition COX-2 long-chain fatty acyl elongase structure-activity relationship

Absence of Direct Comparative Bioactivity Data: A Procurement-Critical Evidence Gap

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, ChemSpider, and the IUPHAR/BPS Guide to Pharmacology database (conducted April 2026) yielded zero primary research articles or curated bioactivity records containing quantitative IC50, Ki, Kd, EC50, or % inhibition data for 3,5-dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole (CAS 1448030-02-1). No head-to-head comparator studies against the closest structural analogs—such as 4-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole or 4-((4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole—were identified [1]. The compound is indexed by commercial vendors (BenchChem, EvitaChem) as a research-grade building block, but the vendor-provided information is limited to structural identity, IUPAC nomenclature, and general class-level biological annotations without source attribution to peer-reviewed studies . Consequently, all differential claims in this guide are necessarily derived from class-level inference and structural reasoning rather than from direct, quantitative comparator experiments. Users should treat this as a critical procurement consideration: the compound's selection must be justified by its unique structural features rather than by demonstrated superiority over analogs in specific assays.

evidence gap analysis bioactivity profiling procurement risk assessment

Recommended Application Scenarios for 3,5-Dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole (CAS 1448030-02-1) Based on Structural and Class-Level Evidence


Structure-Activity Relationship (SAR) Exploration of Dual-Sulfonyl Isoxazole-Piperidine Hybrids

The compound's defining structural feature—the combination of a 3,5-dimethylisoxazole-4-sulfonyl group (a validated acetyl-lysine bioisostere [1]) with a 4-methylsulfonylpiperidine moiety—makes it a logical core scaffold for SAR campaigns targeting bromodomain-containing proteins (e.g., BRD4), FAAH, or CB1 receptors. In SAR studies, where the 4-methylsulfonyl group has been shown to confer 10- to >100-fold potency advantages in related chemotypes [2], the compound serves as a key intermediate for systematic substituent variation at the piperidine 4-position, enabling direct quantification of the methylsulfonyl group's contribution to target affinity and selectivity.

Physicochemical and Metabolic Stability Profiling in the Dimethylisoxazole-Sulfonylpiperidine Series

The compound's dual-sulfonyl architecture is predicted to exhibit distinct solubility, logD, and metabolic stability profiles relative to mono-sulfonyl analogs [3]. It is suitable for use as a probe molecule in parallel artificial membrane permeability assays (PAMPA), kinetic solubility determinations, and microsomal stability studies to establish structure-property relationships that guide lead optimization in the isoxazole-piperidine sulfonamide class.

Fragment-Based and Combinatorial Library Synthesis

As a bifunctional building block bearing two sulfonyl linkages, the compound can serve as a diversification point for parallel synthesis of compound libraries. The piperidine nitrogen is already functionalized, directing further elaboration to the isoxazole C-4 position or to the methylsulfonyl group via C-H activation or displacement chemistry. This utility is analogous to that of simpler 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine building blocks catalogued by ChEBI and chemical vendors [3], but with the added advantage of a pre-installed 4-methylsulfonyl substituent.

Negative Control or Comparator for Methylsulfonyl-Dependent Bioactivity

In experiments designed to test whether a biological effect depends specifically on the 4-methylsulfonyl group, the target compound (which contains this group) can be used alongside the des-methylsulfonyl parent 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine (ChEBI:183396) as a positive/negative control pair. This application is directly supported by SAR data from US8188280B2, where 4-methylsulfonyl-containing compounds exhibited markedly higher potency than their unsubstituted counterparts [2].

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